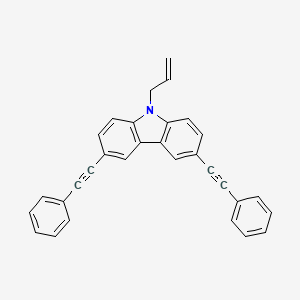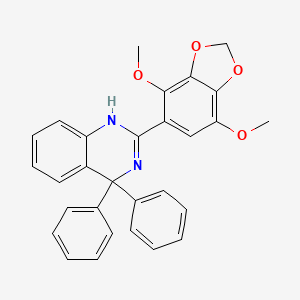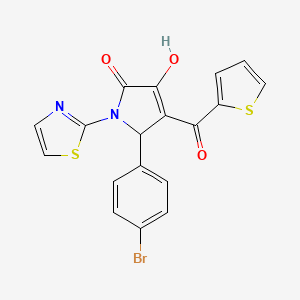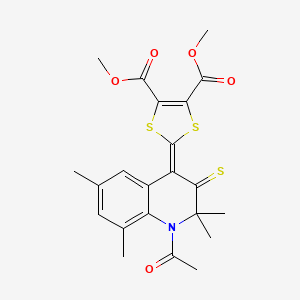
9-Allyl-3,6-bis(2-phenyl-1-ethynyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Allyl-3,6-bis(2-phenyl-1-ethynyl)-9H-carbazole is a complex organic compound belonging to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, photonics, and as intermediates in pharmaceutical synthesis. This particular compound features an allyl group and two phenyl-ethynyl groups attached to the carbazole core, which may impart unique electronic and photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Allyl-3,6-bis(2-phenyl-1-ethynyl)-9H-carbazole typically involves multi-step organic reactions:
Formation of the Carbazole Core: The carbazole core can be synthesized via the Buchwald-Hartwig amination of 2,5-dibromonitrobenzene with aniline, followed by reduction and cyclization.
Introduction of Allyl Group: The allyl group can be introduced through a palladium-catalyzed allylation reaction using allyl halides.
Attachment of Phenyl-Ethynyl Groups: The phenyl-ethynyl groups are usually attached via Sonogashira coupling reactions, where the carbazole derivative reacts with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of these reactions for scale-up, focusing on yield, purity, and cost-effectiveness. This might include continuous flow synthesis techniques and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the phenyl-ethynyl groups, converting them into phenyl-ethyl groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Epoxides, aldehydes.
Reduction: Phenyl-ethyl derivatives.
Substitution: Various acylated or alkylated carbazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-Allyl-3,6-bis(2-phenyl-1-ethynyl)-9H-carbazole is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (LEDs).
Biology
The compound’s structural features may allow it to interact with biological macromolecules, making it a potential probe in biochemical studies or a lead compound in drug discovery.
Medicine
Industry
In industry, the compound could be used in the development of advanced materials, such as organic photovoltaics, due to its conjugated system and potential for high charge mobility.
Mechanism of Action
The mechanism of action of 9-Allyl-3,6-bis(2-phenyl-1-ethynyl)-9H-carbazole would depend on its specific application. In electronic applications, its conjugated system allows for efficient charge transport. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
9-Allylcarbazole: Lacks the phenyl-ethynyl groups, potentially resulting in different electronic properties.
3,6-Di(phenylethynyl)carbazole: Lacks the allyl group, which may affect its reactivity and applications.
9-Ethyl-3,6-bis(2-phenyl-1-ethynyl)-9H-carbazole: Similar structure but with an ethyl group instead of an allyl group, which could influence its chemical behavior and applications.
Uniqueness
9-Allyl-3,6-bis(2-phenyl-1-ethynyl)-9H-carbazole is unique due to the combination of the allyl group and phenyl-ethynyl groups, which may confer distinct electronic, photophysical, and chemical properties, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C31H21N |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3,6-bis(2-phenylethynyl)-9-prop-2-enylcarbazole |
InChI |
InChI=1S/C31H21N/c1-2-21-32-30-19-17-26(15-13-24-9-5-3-6-10-24)22-28(30)29-23-27(18-20-31(29)32)16-14-25-11-7-4-8-12-25/h2-12,17-20,22-23H,1,21H2 |
InChI Key |
VVUNLFYAIHDNPI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)C#CC3=CC=CC=C3)C4=C1C=CC(=C4)C#CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B11044455.png)

![(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-(1,3-thiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11044464.png)
![(3E)-6-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11044467.png)
![2-(4-Chlorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11044472.png)
![3-hydroxy-4-[4-(methylsulfanyl)phenyl]-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11044483.png)
![4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11044489.png)

![4-phenyl-10-piperidin-1-yl-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione](/img/structure/B11044498.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(naphthalen-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B11044500.png)


![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B11044526.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11044535.png)
